molecular formula C21H26O3 B1665447 Acitretin CAS No. 55079-83-9

Acitretin

Cat. No.: B1665447
CAS No.: 55079-83-9
M. Wt: 326.4 g/mol
InChI Key: IHUNBGSDBOWDMA-AQFIFDHZSA-N
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Mechanism of Action

Target of Action

Acitretin, a second-generation retinoid, primarily targets specific receptors in the skin known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to work by interacting with its targets, the retinoid receptors, which help normalize the growth cycle of skin cells . This interaction results in the inhibition of excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote the differentiation of neuronal cells and upregulate the expression of the neuronal markers β-III tubulin and NFH . Genes associated with neuron development-related pathways, such as SSPO and KCNT1, had significant changes in expression . PRKCA and CAMK2B may play important roles in the process by which this compound promotes neurodevelopment . This compound also inhibits several signaling pathways, including JAK-STAT, NF-κB, and MAPK, thereby inhibiting keratinocyte proliferation .

Pharmacokinetics

This compound is readily absorbed and widely distributed after oral administration . It has a bioavailability of approximately 60% . It is highly bound to plasma protein and metabolized in the liver . This compound is excreted to an equal extent by renal and hepatic routes . Its half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of cell differentiation and the inhibition of excessive cell growth and keratinisation . It effectively promotes the differentiation of neuronal cells and upregulates the expression of the neuronal markers β-III tubulin and NFH . This compound-treated neurons generate electrical spikes similar to those generated by mature neurons .

Action Environment

Environmental factors can influence the action of this compound. For instance, the bioavailability of this compound is enhanced by food, especially fatty food . Additionally, the presence of alcohol can result in the formation of etretinate, a known human teratogen with a longer elimination half-life than this compound, prolonging the duration of potential teratogenic effects of this compound .

Biochemical Analysis

Biochemical Properties

Acitretin is believed to work by targeting specific receptors in the skin, such as retinoid receptors RXR and RAR . These receptors help normalize the growth cycle of skin cells . This compound, like retinoic acid, has direct biological activity and does not require metabolic conversion for activity .

Cellular Effects

This compound has been found to effectively promote the differentiation of certain cells into neuronal cells . It upregulates the expression of the neuronal marker β-III tubulin and the mature neuronal marker NFH . In psoriasis and other disorders of keratinization, this compound normalizes epidermal cell proliferation, differentiation, and cornification .

Molecular Mechanism

It is believed to work by interfering with the expression of epidermal growth factor genes . It also has immunomodulatory properties by inhibiting dermal microvascular endothelial cells and neutrophil migration .

Temporal Effects in Laboratory Settings

Most patients notice an improvement in their skin condition approximately two weeks after starting treatment with this compound, with continued improvement up to twelve weeks . The improvement should persist while taking this compound .

Dosage Effects in Animal Models

The study found that systemic retinoid treatment significantly prolonged the life span of the mutant pigs .

Metabolic Pathways

Following oral absorption, this compound undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) . Both the parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .

Transport and Distribution

This compound is best taken after a meal because it needs fat to be absorbed through the gut wall . Absorption is reduced if the drug is taken on an empty stomach and the drug will be less effective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acitretin involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide in the presence of a mild inorganic base . The resultant compound is then treated with iodine to isomerize the undesired cis intermediate to the desired trans isomer, yielding this compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques, such as chromatography, is essential to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acitretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and therapeutic effects.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mild inorganic bases, iodine, and solvents like dimethylformamide . The conditions are carefully controlled to ensure the desired reaction pathways and to minimize side reactions.

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are essential for its biological activity. These metabolites are formed through oxidation and reduction reactions in the liver .

Scientific Research Applications

Properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022553
Record name Acitretin
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acitretin
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L
Record name Acitretin
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Record name Acitretin
Source Human Metabolome Database (HMDB)
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Mechanism of Action

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells.
Record name Acitretin
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Color/Form

Green-yellow crystalline powder, Crystals from hexane

CAS No.

55079-83-9, 54757-46-9
Record name Acitretin
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Record name 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
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Record name Acitretin [USAN:USP:INN:BAN]
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Record name Etretin
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Record name ACITRETIN
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Record name Acitretin
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Record name Acitretin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-230 °C, 228 - 230 °C
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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